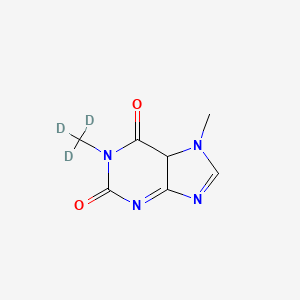
7-methyl-1-(trideuteriomethyl)-5H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-1-(trideuteriomethyl)-5H-purine-2,6-dione: is a compound of interest in various scientific fields due to its unique structure and properties. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-1-(trideuteriomethyl)-5H-purine-2,6-dione typically involves the introduction of a trideuteriomethyl group into the purine structure. This can be achieved through various synthetic routes, including the use of deuterated reagents in substitution reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the incorporation of the trideuteriomethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 7-methyl-1-(trideuteriomethyl)-5H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated purine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 7-methyl-1-(trideuteriomethyl)-5H-purine-2,6-dione is used as a model compound to study the effects of deuterium substitution on chemical reactivity and stability.
Biology: In biology, this compound can be used to investigate the role of purine derivatives in cellular processes, including DNA replication and repair.
Medicine: In medicine, this compound may be explored for its potential therapeutic applications, such as in the development of antiviral or anticancer agents.
Industry: In industry, this compound can be used in the synthesis of other complex molecules, serving as a building block for pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-methyl-1-(trideuteriomethyl)-5H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and nucleic acids. The trideuteriomethyl group can influence the compound’s binding affinity and specificity, potentially altering its biological activity. The pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis.
Comparison with Similar Compounds
7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (mTBD): A strong guanidine base used as a catalyst in various chemical reactions.
1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD): Another guanidine base with similar catalytic properties.
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU): A bicyclic amidine base used in organic synthesis.
Uniqueness: The uniqueness of 7-methyl-1-(trideuteriomethyl)-5H-purine-2,6-dione lies in its trideuteriomethyl group, which can significantly alter its chemical and biological properties compared to non-deuterated analogs. This makes it a valuable compound for studying isotope effects and developing deuterated drugs with improved pharmacokinetic properties.
Properties
Molecular Formula |
C7H8N4O2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
7-methyl-1-(trideuteriomethyl)-5H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3-4H,1-2H3/i2D3 |
InChI Key |
ITLUHQDTLNZFHB-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C2C(=NC1=O)N=CN2C |
Canonical SMILES |
CN1C=NC2=NC(=O)N(C(=O)C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















